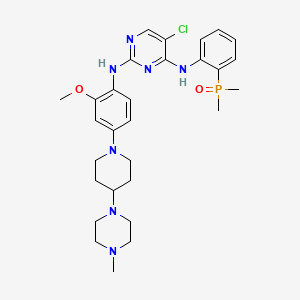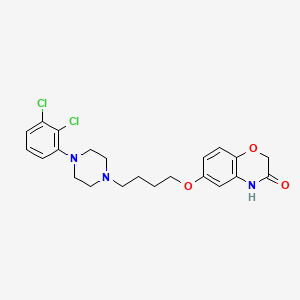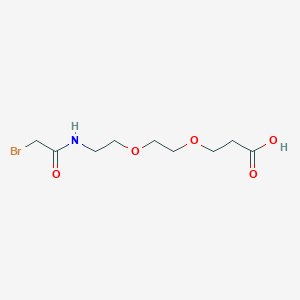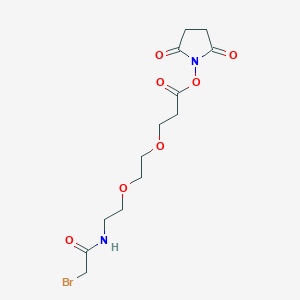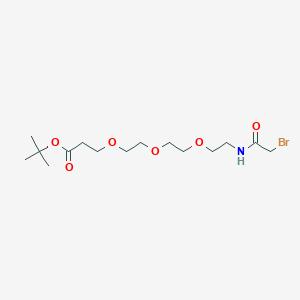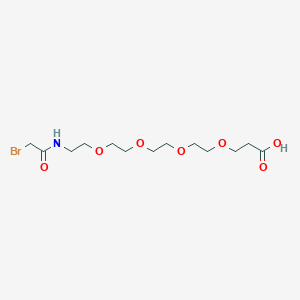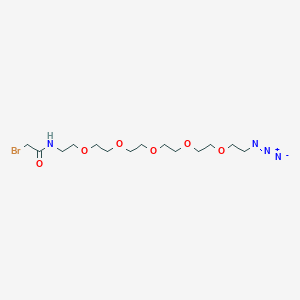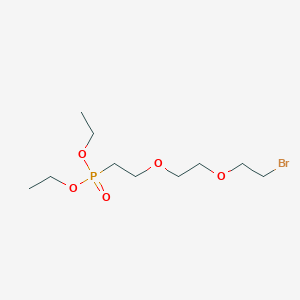![molecular formula C19H30N2O6 B606447 Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate CAS No. 147859-80-1](/img/structure/B606447.png)
Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate
Übersicht
Beschreibung
The compound is a complex organic molecule, likely containing an epoxide group (oxiran), a carbonyl group, and amino acid residues (isoleucine and proline). These types of compounds are often found in pharmaceuticals and bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the epoxide ring, the introduction of the carbonyl group, and the attachment of the amino acid residues. A method for the selective synthesis of N-monomethyl amines with primary amines and nitro compounds has been discussed .Chemical Reactions Analysis
The compound likely undergoes various chemical reactions. The epoxide group can react with a variety of nucleophiles, and the carbonyl group can undergo addition reactions. The amino acid residues may also participate in reactions, depending on their environment .Wissenschaftliche Forschungsanwendungen
Inhibition of Cathepsin B and L
CA-074 methyl ester is a cell-permeable inhibitor of cathepsin B and L in vivo and in whole cells . The methyl ester is hydrolyzed by intracellular esterases releasing the active inhibitor, CA-074 .
Neurodegeneration Research
The compound has been used to study the role of cathepsin B in neurodegeneration . This research is crucial for understanding diseases like Alzheimer’s and Parkinson’s, where neurodegeneration plays a key role.
Cancer Cell Metastasis
Research has been conducted using CA-074 methyl ester to understand its effects on cancer cell metastasis . By inhibiting cathepsin B, it may help prevent the spread of cancer cells.
Necrosis Studies
CA-074 methyl ester has been used in studies focusing on necrosis . Necrosis is a form of cell injury which results in the premature death of cells in living tissue and this compound helps in understanding the process better.
Rheumatoid Arthritis Research
The compound has been used in the study of rheumatoid arthritis . By inhibiting cathepsin B, it could potentially help in reducing inflammation and pain associated with the disease.
Cardiomyocytes Research
CA-074 methyl ester has been used as a cathepsin B inhibitor in cardiomyocytes . This research can provide insights into heart diseases and potential treatments.
Research on HeLa Cells
The compound has been used in research involving HeLa cells . These are a type of human cell line used in scientific research.
Research on Human Pancreatic Cancer PANC-1 Cells
CA-074 methyl ester has been used in studies involving human pancreatic cancer PANC-1 cells . This research can provide valuable insights into pancreatic cancer and potential treatments.
Wirkmechanismus
Target of Action
CA-074 methyl ester, also known as CA-074-Me, is primarily targeted towards Cathepsin B , a cysteine protease . Cathepsin B plays a crucial role in protein degradation and turnover, and is involved in various physiological and pathological processes .
Mode of Action
CA-074-Me is a cell-permeable inhibitor of Cathepsin B . It is an analog of CA-074 and is converted by cellular esterases into active CA-074 . This conversion allows the compound to inhibit Cathepsin B, especially the intracellular type . Interestingly, CA-074-Me also inhibits another cysteine protease, Cathepsin L .
Pharmacokinetics
It is known that the compound is cell-permeable, which suggests it can readily cross cell membranes . Its conversion to active CA-074 by cellular esterases suggests it may have a prodrug-like behavior .
Result of Action
The inhibition of Cathepsin B and Cathepsin L by CA-074-Me can lead to a decrease in the degradation of intracellular proteins, potentially affecting various cellular processes . .
Action Environment
The action, efficacy, and stability of CA-074-Me can be influenced by various environmental factors. For instance, the presence of cellular esterases is crucial for the conversion of CA-074-Me into its active form, CA-074
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2S)-1-[(2S,3S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O6/c1-5-9-20-16(23)14-15(28-14)17(24)21-13(11(3)6-2)18(25)22-10-7-8-12(22)19(26)27-4/h11-15H,5-10H2,1-4H3,(H,20,23)(H,21,24)/t11-,12-,13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWSRLSPWIEMLQ-YTFOTSKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50881386 | |
| Record name | CA-074-Me | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50881386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate | |
CAS RN |
147859-80-1 | |
| Record name | CA 074 methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147859801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CA-074-Me | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50881386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




